

An In-depth Technical Guide to a Representative Pan-HER Inhibitor

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Compound of Interest		
Compound Name:	pan-HER-IN-2	
Cat. No.:	B10856959	Get Quote

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Introduction to Pan-HER Inhibition

The human epidermal growth factor receptor (HER) family consists of four receptor tyrosine kinases: EGFR (HER1), HER2, HER3, and HER4.[1][2] These receptors play a crucial role in cell proliferation, survival, and differentiation.[2][3] Dysregulation of HER signaling, often through receptor overexpression or mutation, is a key driver in the development and progression of many cancers.[2][3] Pan-HER inhibitors are a class of targeted therapies designed to simultaneously block the signaling of multiple HER family members, offering a broader and potentially more effective anti-cancer strategy compared to single-target agents.[1]

Synthesis of Afatinib



The synthesis of Afatinib is a multi-step process. A common synthetic route is outlined below.

Experimental Protocol: Synthesis of Afatinib

A widely referenced synthesis of Afatinib proceeds as follows:

- Step 1: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline. This intermediate is prepared by reacting 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile with formamide and sodium dithionite.
- Step 2: Synthesis of (R)-1-(naphthalen-1-yl)ethanamine. This chiral amine is synthesized from 1-acetylnaphthalene.
- Step 3: Coupling Reaction. The 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is reacted with (R)-1-(naphthalen-1-yl)ethanamine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol at elevated temperatures.
- Step 4: Michael Addition. The resulting intermediate is then reacted with N,Ndimethylacrylamide in the presence of a base to introduce the acrylamide moiety via a Michael addition.
- Step 5: Purification. The final product, Afatinib, is purified by column chromatography or recrystallization to yield a solid.

Chemical and Physical Properties of Afatinib

Afatinib is a small molecule inhibitor with the following properties:

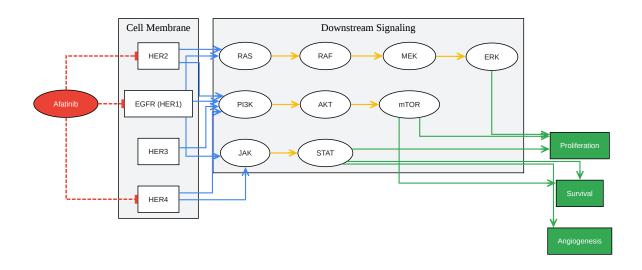


Property	Value	
IUPAC Name	(R,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(dimethylamino)but-2-enamide	
Molecular Formula	C24H25CIFN5O3	
Molecular Weight	485.9 g/mol	
Appearance	White to off-white crystalline powder	
Solubility	Soluble in dimethyl sulfoxide (DMSO), sparingly soluble in methanol and ethanol, and practically insoluble in water.	
Melting Point	Approximately 236-238 °C	
рКа	Not readily available in public sources	
LogP	Not readily available in public sources	

Mechanism of Action and Signaling Pathways

Afatinib functions as an irreversible pan-HER inhibitor by covalently binding to a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4. This irreversible binding blocks the downstream signaling pathways that promote tumor growth and survival.





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Afatinib inhibits key downstream signaling pathways.

Biological Activity and Quantitative Data

The biological activity of Afatinib has been extensively characterized in various preclinical models.



Assay Type	Cell Line/Target	IC50 (nM)
Kinase Assay	Wild-type EGFR	0.5
L858R EGFR	0.4	
L858R/T790M EGFR	10	_
HER2	14	_
HER4	1	_
Cell Proliferation Assay	NCI-H1975 (L858R/T790M)	100
BT-474 (HER2 amplified)	8	
A431 (EGFR overexpressing)	7	_

Experimental Protocols for Biological Evaluation

Experimental Protocol: In Vitro Kinase Assay

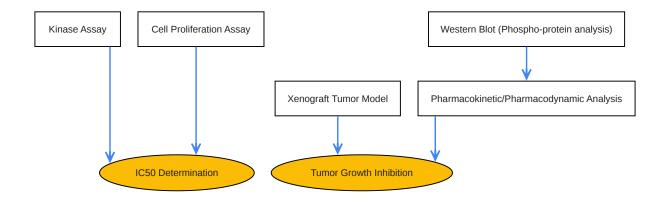
- Objective: To determine the half-maximal inhibitory concentration (IC50) of Afatinib against specific HER family kinases.
- Materials: Recombinant human EGFR, HER2, and HER4 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), Afatinib, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure: a. Serially dilute Afatinib in DMSO to create a range of concentrations. b. In a 96-well plate, add the kinase, peptide substrate, and Afatinib dilution to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Plot the kinase activity against the logarithm of the Afatinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Protocol: Cell Proliferation Assay

Objective: To assess the effect of Afatinib on the proliferation of cancer cell lines.



- Materials: Cancer cell lines (e.g., NCI-H1975, BT-474), cell culture medium, fetal bovine serum (FBS), Afatinib, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
- Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of Afatinib in the cell culture medium. c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell growth inhibition relative to untreated control cells. f. Plot the percentage of inhibition against the logarithm of the Afatinib concentration to determine the IC50 value.



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A typical preclinical evaluation workflow for a pan-HER inhibitor.

Conclusion

Afatinib serves as a prime example of a pan-HER inhibitor, demonstrating potent activity against multiple HER family members. Its irreversible binding mechanism and broad inhibitory profile have established it as an important therapeutic agent in the treatment of certain cancers, particularly non-small cell lung cancer with EGFR mutations. The synthesis, chemical properties, and biological evaluation methods detailed in this guide provide a comprehensive technical overview for researchers and drug development professionals working in the field of targeted cancer therapy.



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